molecular formula C20H17N3O3 B4084449 4-(benzylamino)-3-nitro-N-phenylbenzamide

4-(benzylamino)-3-nitro-N-phenylbenzamide

Cat. No. B4084449
M. Wt: 347.4 g/mol
InChI Key: ZQQLZBYPUIKAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-3-nitro-N-phenylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BNPPB and is a member of the benzamide family of compounds. BNPPB has been found to possess several unique properties that make it an attractive compound for scientific research.

Mechanism of Action

The mechanism of action of BNPPB involves the inhibition of the TRPC5 ion channel. This channel is involved in the regulation of calcium levels in cells, and its dysfunction has been linked to several neurological disorders. BNPPB binds to a specific site on the TRPC5 channel, preventing calcium ions from entering the cell. This leads to a decrease in the activity of the channel and a reduction in calcium levels in the cell.
Biochemical and Physiological Effects:
BNPPB has been found to have several biochemical and physiological effects. In addition to its activity on the TRPC5 channel, BNPPB has been shown to inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and has the potential to be used as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BNPPB is its specificity for the TRPC5 ion channel. This makes it an attractive compound for the study of this channel and its role in neurological disorders. However, one limitation of BNPPB is its low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for research on BNPPB. One area of interest is the development of more potent and selective TRPC5 channel inhibitors. Another area of interest is the study of the role of the TRPC5 channel in other diseases, such as cardiovascular disease and diabetes. Additionally, the potential use of BNPPB as an anti-inflammatory agent and its effects on cancer cells warrant further investigation.
Conclusion:
In conclusion, 4-(benzylamino)-3-nitro-N-phenylbenzamide is a chemical compound that has significant potential for scientific research. Its specificity for the TRPC5 ion channel makes it an attractive compound for the study of this channel and its role in neurological disorders. Further research on BNPPB could lead to the development of new therapeutic agents for several diseases.

Scientific Research Applications

BNPPB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BNPPB is in the field of neuroscience. BNPPB has been found to block the activity of a specific type of ion channel in the brain, known as the TRPC5 channel. This ion channel is involved in several neurological disorders, including anxiety, depression, and chronic pain. By blocking the activity of the TRPC5 channel, BNPPB has the potential to be used as a therapeutic agent for these disorders.

properties

IUPAC Name

4-(benzylamino)-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(22-17-9-5-2-6-10-17)16-11-12-18(19(13-16)23(25)26)21-14-15-7-3-1-4-8-15/h1-13,21H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQLZBYPUIKAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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